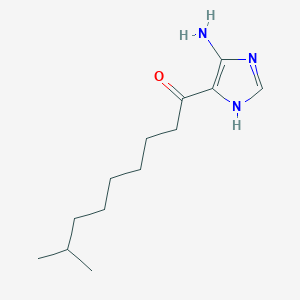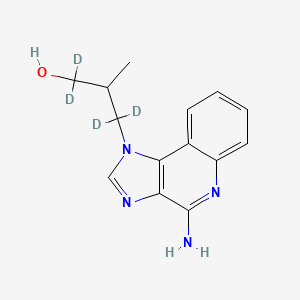
3-Hydroxy imiquimod-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy imiquimod-d4 is a deuterium-labeled derivative of 3-Hydroxy imiquimod. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy imiquimod-d4 involves the deuteration of 3-Hydroxy imiquimod. Deuteration is typically achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy imiquimod-d4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
3-Hydroxy imiquimod-d4 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of drugs.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Utilized in drug development and testing to understand the behavior of pharmaceutical compounds.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy imiquimod-d4 is similar to that of 3-Hydroxy imiquimod. It acts as an immune response modifier by stimulating toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8). This activation leads to the induction of pro-inflammatory cytokines and chemokines, which in turn activate antigen-presenting cells and other components of the innate immune system . Additionally, this compound may interfere with adenosine receptor signaling pathways, further enhancing its pro-inflammatory activity .
Comparison with Similar Compounds
3-Hydroxy imiquimod-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Imiquimod: The parent compound without deuterium labeling.
EAPB0203: An imiquimod analogue with a phenethyl group.
EAPB0503: An imiquimod analogue with a 3-methoxyphenyl group.
EAPB02303: An imiquimod analogue with a 3,4-dihydroxyphenyl group.
These analogues differ in their chemical structure and biological activity, but this compound’s deuterium labeling provides unique advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C14H16N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-1,1,3,3-tetradeuterio-2-methylpropan-1-ol |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)/i6D2,7D2 |
InChI Key |
HRATYRRGCLIWCL-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)C([2H])([2H])O)N1C=NC2=C1C3=CC=CC=C3N=C2N |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



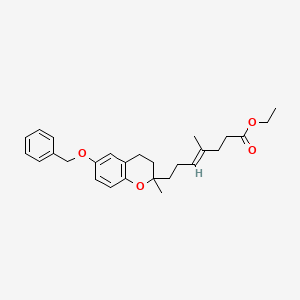
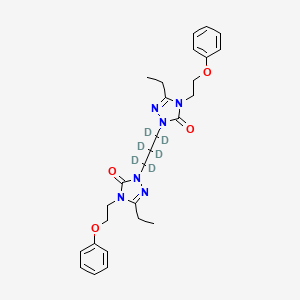
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)

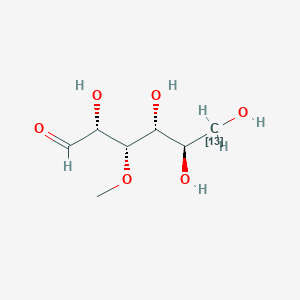
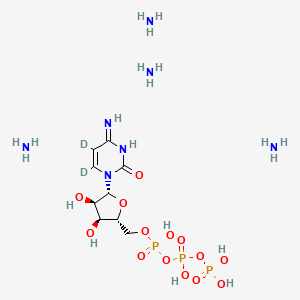
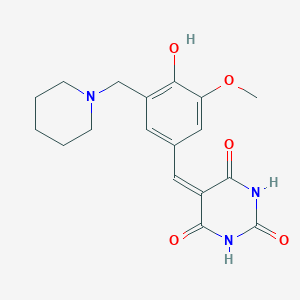
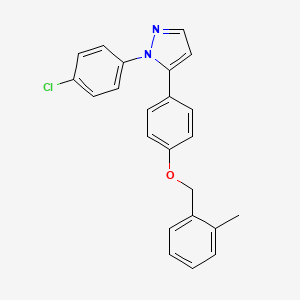

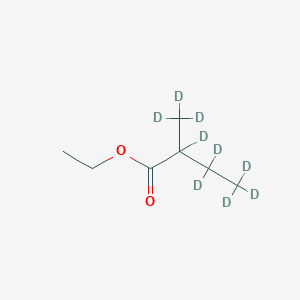
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
